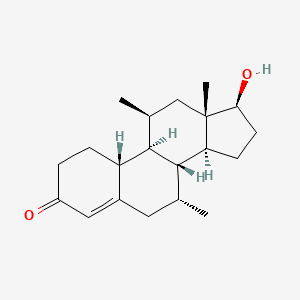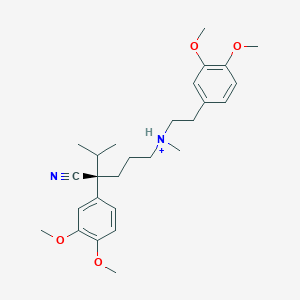
Dexverapamil(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dexverapamil(1+) is an ammonium ion resulting from the protonation of the tertiary amino group of dexverapamil. It is a conjugate acid of a dexverapamil. It is an enantiomer of a (S)-verapamil(1+).
Wissenschaftliche Forschungsanwendungen
Dexverapamil as a Resistance Modifier in Acute Myeloid Leukaemia
Dexverapamil has been studied for its role as a resistance modifier in acute myeloid leukaemia (AML). A study combined dexverapamil with DA chemotherapy (daunorubicin, cytosine arabinoside) in patients with AML. Results indicated some level of effectiveness in achieving complete remission or improvement in certain cases, highlighting the need for further evaluation of dexverapamil in this context (Pirker et al., 2006).
Modulation of Multidrug Resistance in Lymphomas
In a controlled trial, dexverapamil was used as an inhibitor of P-glycoprotein (Pgp) in Hodgkin's and Non-Hodgkin's lymphomas refractory to EPOCH chemotherapy. The trial revealed some responses in patients with high MDR-1 expression, suggesting a potential role of dexverapamil in overcoming drug resistance in lymphoma treatment (Wilson et al., 2006).
Dexverapamil in Overcoming Drug Resistance
P-glycoprotein Inhibitors and Dexverapamil
Dexverapamil is considered a second-generation inhibitor of P-glycoprotein, which has been examined in both preclinical and clinical studies for reversing multidrug resistance (MDR) in cancer. Although the trials have largely failed to demonstrate significant therapeutic efficacy, dexverapamil's role in this context remains of interest (Palmeira et al., 2012).
Treatment of Advanced Colorectal Cancer
A study on advanced colorectal cancer combined high-dose oral tamoxifen and dexverapamil with doxorubicin, focusing on P-glycoprotein-directed double modulation. The trial, however, did not achieve significant success in overcoming primary resistance to chemotherapy (Weinländer et al., 2005).
Resistance to Epirubicin in Advanced Breast Cancer
Dexverapamil was combined with epirubicin in patients with epirubicin-refractory high-risk metastatic breast cancer. This study evaluated the feasibility and activity of this combination, noting some conversion of progressive disease into partial responses. This suggests potential benefits of dexverapamil in breast cancer treatment resistant to epirubicin (Thürlimann et al., 2006).
Dexverapamil in Other Scientific Research Applications
Neuroprotective and Other Clinical Effects of Dexmedetomidine
While dexmedetomidine (DEX) is different from dexverapamil, it's relevant to note its wide-ranging applications in clinical settings, including its organ-protective effects on the nervous system, heart, lungs, kidneys, liver, and small intestine. It's recognized for reducing inflammation and apoptosis in these organs (Bao & Tang, 2020).
Effects on Blood-Brain Barrier and Anesthesia
DEX's impact on the blood-brain barrier and anesthesia, including its effects on cerebral blood flow and neural, vascular, and BOLD fMRI responses, has been investigated, providing insights into its potential uses in neurology and anesthesia (Fukuda et al., 2013; Wang et al., 2013).
Eigenschaften
Molekularformel |
C27H39N2O4+ |
|---|---|
Molekulargewicht |
455.6 g/mol |
IUPAC-Name |
[(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]-methylazanium |
InChI |
InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3/p+1/t27-/m1/s1 |
InChI-Schlüssel |
SGTNSNPWRIOYBX-HHHXNRCGSA-O |
Isomerische SMILES |
CC(C)[C@@](CCC[NH+](C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
SMILES |
CC(C)C(CCC[NH+](C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Kanonische SMILES |
CC(C)C(CCC[NH+](C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-amino-N-[3-(3-aminopropylamino)propyl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1241923.png)


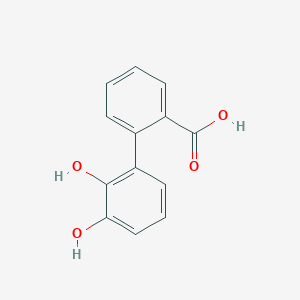

![TG(16:1(9Z)/20:1(11Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241931.png)
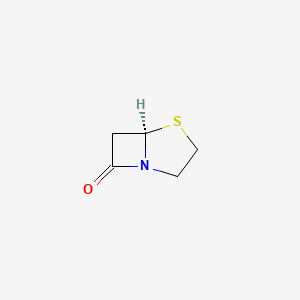
![1-(Furo[2,3-c]pyridin-5-yl)ethanone](/img/structure/B1241938.png)
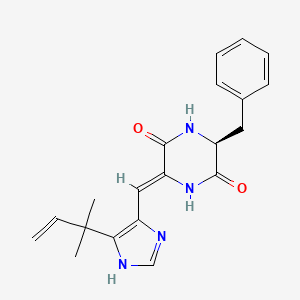
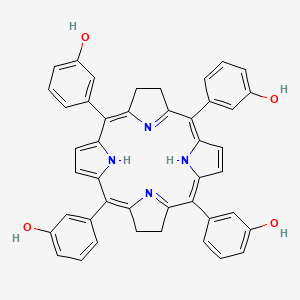
![3-(3-Bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1241945.png)
